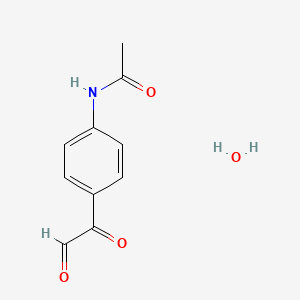

4-Acetamidophenylglyoxal hydrate

Description

Properties

IUPAC Name |

N-(4-oxaldehydoylphenyl)acetamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3.H2O/c1-7(13)11-9-4-2-8(3-5-9)10(14)6-12;/h2-6H,1H3,(H,11,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPHKIMTAQCIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656867 | |

| Record name | N-[4-(Oxoacetyl)phenyl]acetamide--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16267-10-0 | |

| Record name | N-[4-(Oxoacetyl)phenyl]acetamide--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Acetamidophenylglyoxal Hydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Acetamidophenylglyoxal hydrate (CAS No: 16267-10-0). Due to the limited availability of published experimental data, this document primarily relies on predicted values and information from chemical suppliers. Further experimental validation is highly recommended.

Chemical Identity and Physical Properties

4-Acetamidophenylglyoxal hydrate, also known as N-(4-glyoxyloylphenyl)acetamide hydrate, is a functionalized aromatic compound. Its core structure consists of an acetamide group and a glyoxal hydrate moiety attached to a phenyl ring.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 16267-10-0[1] |

| Molecular Formula | C₁₀H₁₁NO₄[1] |

| Molecular Weight | 209.2 g/mol [1] |

| Synonyms | N-(4-glyoxyloylphenyl)acetamide hydrate |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 468.4 ± 35.0 °C (at 760 mmHg) | Predicted[1] |

| Flash Point | 247 °C | Predicted[1] |

| Density | 1.399 ± 0.06 g/cm³ | Predicted[1] |

| Vapor Pressure | 3.29E-10 mmHg at 25°C | Predicted[1] |

Spectroscopic Data

Detailed experimental spectroscopic data with peak analysis for 4-Acetamidophenylglyoxal hydrate are not publicly available. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request. For research and development purposes, it is crucial to obtain and interpret these spectra for structural confirmation and purity assessment.

Experimental Protocols

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of 4-Acetamidophenylglyoxal hydrate is not available in the public domain. A potential synthetic route could involve the oxidation of 4'-acetamidoacetophenone, followed by hydration. The following diagram illustrates a generalized workflow for a potential synthesis and characterization of this compound.

Caption: Generalized workflow for the synthesis and characterization of 4-Acetamidophenylglyoxal hydrate.

Analysis

Standard analytical techniques for the characterization of organic compounds would be applicable. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide, ketone, and hydroxyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available scientific literature detailing the biological activity, pharmacological effects, or mechanism of action of 4-Acetamidophenylglyoxal hydrate. While some acetamide derivatives have been investigated for their biological effects, no specific data exists for this particular compound. Therefore, any research into its potential therapeutic applications would be exploratory.

Given the absence of data on its biological interactions, no signaling pathway diagrams can be provided. The following diagram illustrates a general workflow for screening a novel compound for biological activity.

Caption: General workflow for the biological evaluation of a novel chemical compound.

Handling and Storage

Based on available safety data sheets, 4-Acetamidophenylglyoxal hydrate should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and eye protection. It is recommended to store the compound in a tightly sealed container in a cool, dry place.

Conclusion

4-Acetamidophenylglyoxal hydrate is a readily identifiable chemical compound with predicted physicochemical properties. However, a significant gap exists in the publicly available experimental data, particularly concerning its melting point, detailed spectroscopic analysis, and a validated synthesis protocol. Crucially, its biological activity and potential applications in drug development remain unexplored. This document serves as a foundational guide and highlights the need for further empirical research to fully characterize this compound and explore its potential.

References

4-Acetamidophenylglyoxal Hydrate: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the proposed mechanism of action for 4-Acetamidophenylglyoxal hydrate, a derivative of the well-characterized arginine-modifying agent, phenylglyoxal. Drawing upon the established reactivity of the α-ketoaldehyde functional group, this document posits that 4-Acetamidophenylglyoxal hydrate's primary mode of biological activity is the covalent modification of arginine residues within key cellular proteins. This interaction can lead to the inhibition of enzyme function and modulation of critical signaling pathways. This guide provides a comprehensive overview of the underlying chemical reactions, potential cellular targets, and methodologies for investigating its effects, tailored for a scientific audience engaged in drug discovery and development.

Introduction

4-Acetamidophenylglyoxal hydrate belongs to the class of phenylglyoxal derivatives, which are characterized by an α-ketoaldehyde moiety. The parent compound, phenylglyoxal, is a widely utilized chemical probe in biochemistry for its high specificity in reacting with the guanidinium group of arginine residues in proteins.[1][2] This covalent modification serves as a powerful tool for identifying essential arginine residues in enzyme active sites and other functional protein domains. The presence of a 4-acetamido substituent on the phenyl ring of 4-Acetamidophenylglyoxal hydrate is anticipated to modulate the reactivity and biological activity of the core phenylglyoxal structure, potentially altering its target specificity, metabolic stability, and cellular uptake. This document synthesizes the available information on phenylglyoxals to build a comprehensive model for the mechanism of action of its 4-acetamido derivative.

Core Mechanism: Covalent Modification of Arginine Residues

The principal mechanism of action of 4-Acetamidophenylglyoxal hydrate is predicated on the electrophilic nature of its two adjacent carbonyl groups, which react specifically with the nucleophilic guanidinium group of arginine residues.

Chemical Reaction Pathway

The reaction proceeds under mild physiological conditions (pH 7-9) and involves the formation of a stable cyclic adduct.[3] While the precise intermediates can vary, the reaction typically results in the formation of a di-adduct, where two molecules of the glyoxal react with one arginine residue.[1] This irreversible modification neutralizes the positive charge of the arginine residue and introduces a bulky substituent, thereby disrupting the protein's native structure and function.

Figure 1. Logical flow of arginine modification by 4-Acetamidophenylglyoxal.

Potential Cellular Targets and Signaling Pathways

Based on the known targets of phenylglyoxal and its derivatives, 4-Acetamidophenylglyoxal hydrate is likely to affect a range of cellular processes by modifying key regulatory proteins.

Enzyme Inhibition

A primary consequence of arginine modification is the inhibition of enzymatic activity. Arginine residues are frequently located in the active sites of enzymes, where they play crucial roles in substrate binding and catalysis. By modifying these critical residues, 4-Acetamidophenylglyoxal hydrate can act as an effective enzyme inhibitor. For example, phenylglyoxal has been shown to inhibit D-amino-acid oxidase by modifying an arginine residue essential for coenzyme binding.[4] It also inhibits DNA and RNA polymerases by interfering with their template binding function.[5]

Modulation of the Mitochondrial Permeability Transition Pore (PTP)

The mitochondrial permeability transition pore (PTP) is a protein complex in the inner mitochondrial membrane that plays a key role in regulated cell death. Phenylglyoxal derivatives are known to modulate the PTP by reacting with one or more critical arginine residues.[6] Interestingly, the nature of the substituent on the phenyl ring can determine whether the effect is inhibitory or inducing. While phenylglyoxal tends to suppress PTP opening, derivatives with a net negative charge or hydrogen bonding capacity can induce it.[6][7] The 4-acetamido group of 4-Acetamidophenylglyoxal hydrate, being capable of hydrogen bonding, may therefore influence PTP dynamics.

Figure 2. Potential signaling pathway modulation by 4-Acetamidophenylglyoxal.

Quantitative Data

| Compound/Class | Target Enzyme | IC50 Value | Reference |

| Phenylglyoxal | D-amino-acid oxidase | Not specified, but causes rapid inactivation | [4] |

| Phenylglyoxal | DNA/RNA Polymerases | Potent inhibitor | [5] |

| General Inhibitors | Tyrosinase | µM to mM range | [8] |

| Acarbose | α-glucosidase | ~7.5 µM | [9] |

Table 1: Representative IC50 values for enzyme inhibitors. This table is for illustrative purposes to provide context for potential inhibitory concentrations and is not representative of 4-Acetamidophenylglyoxal hydrate itself.

Experimental Protocols

The following are generalized protocols for investigating the mechanism of action of 4-Acetamidophenylglyoxal hydrate, based on established methods for phenylglyoxal and other enzyme inhibitors.

Protocol for Determining Enzyme Inhibition

This protocol outlines the steps to assess the inhibitory effect of 4-Acetamidophenylglyoxal hydrate on a target enzyme.

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of the target enzyme in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0).

-

Prepare a stock solution of the enzyme's substrate.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of 4-Acetamidophenylglyoxal hydrate in a suitable solvent (e.g., DMSO or aqueous buffer). Prepare a series of dilutions to test a range of concentrations.

-

-

Inhibition Assay:

-

In a multi-well plate, add the enzyme solution.

-

Add varying concentrations of the 4-Acetamidophenylglyoxal hydrate solution to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the covalent modification to occur.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[10]

-

Figure 3. A generalized workflow for determining the IC50 of an enzyme inhibitor.

Protocol for Assessing Mitochondrial Permeability Transition

This protocol describes a method to evaluate the effect of 4-Acetamidophenylglyoxal hydrate on the mitochondrial PTP.

-

Mitochondria Isolation:

-

Isolate mitochondria from a suitable source (e.g., rat liver) by differential centrifugation.

-

-

Mitochondrial Swelling Assay:

-

Resuspend the isolated mitochondria in a buffer containing a non-permeant solute (e.g., KCl).

-

Add 4-Acetamidophenylglyoxal hydrate at various concentrations to the mitochondrial suspension.

-

Induce PTP opening using a known trigger, such as a high concentration of Ca2+.

-

Monitor mitochondrial swelling by measuring the decrease in absorbance at 540 nm over time. An increase in PTP opening will lead to a more rapid decrease in absorbance.

-

-

Data Analysis:

-

Compare the rate of swelling in the presence and absence of 4-Acetamidophenylglyoxal hydrate to determine if the compound induces or inhibits PTP opening.

-

Potential Metabolism of the 4-Acetamido Group

The 4-acetamido group of 4-Acetamidophenylglyoxal hydrate may be subject to metabolic transformation in vivo. The acetamido moiety is found in the common analgesic paracetamol (acetaminophen). Paracetamol is primarily metabolized in the liver through glucuronidation and sulfation.[11] A minor portion is oxidized by cytochrome P450 enzymes to a reactive intermediate.[11] It is plausible that 4-Acetamidophenylglyoxal hydrate could undergo similar metabolic pathways, which would influence its pharmacokinetic profile and potential for toxicity.

Conclusion

The mechanism of action of 4-Acetamidophenylglyoxal hydrate is most likely centered on the covalent modification of arginine residues in proteins, a characteristic reactivity of its phenylglyoxal core. This interaction can lead to potent enzyme inhibition and modulation of critical cellular processes such as apoptosis via the mitochondrial permeability transition pore. The 4-acetamido substituent is expected to influence the compound's reactivity and pharmacological properties. Further experimental investigation is required to elucidate the specific cellular targets, determine quantitative measures of its activity such as IC50 values, and understand its metabolic fate. The protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to explore the therapeutic potential of this and related compounds.

References

- 1. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylglyoxal as a template site-specific reagent for DNA and RNA polymerases. Selective inhibition of initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modification of permeability transition pore arginine(s) by phenylglyoxal derivatives in isolated mitochondria and mammalian cells. Structure-function relationship of arginine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. courses.edx.org [courses.edx.org]

- 11. Paracetamol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 4-Acetamidophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Acetamidophenylglyoxal hydrate, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and relevant chemical data to facilitate its preparation in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of 4-Acetamidophenylglyoxal hydrate is a two-step process commencing from the commercially available 4-aminoacetophenone. The first step involves the acetylation of the amino group to yield 4'-acetamidoacetophenone. The subsequent and final step is the oxidation of the methyl ketone group of 4'-acetamidoacetophenone using selenium dioxide to afford the desired product, 4-Acetamidophenylglyoxal, which is then isolated as its stable hydrate.

Experimental Protocols

Synthesis of 4'-Acetamidoacetophenone (Precursor)

This procedure outlines the N-acetylation of 4-aminoacetophenone.

Reagents:

-

4-Aminoacetophenone

-

Acetic Anhydride

-

Pyridine

-

Methylene Chloride (for extraction)

-

Water

-

Brine

-

Sodium Sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in pyridine.

-

To this solution, add acetic anhydride (1.1 eq) dropwise while stirring at room temperature.

-

Continue stirring the reaction mixture for 1.5 hours. The formation of a white precipitate indicates the progress of the reaction.

-

After the reaction is complete, filter the solid and wash it with cold water.

-

The crude product can be further purified by recrystallization from ethanol or by column chromatography.

-

Dry the purified 4'-acetamidoacetophenone under vacuum.

Synthesis of 4-Acetamidophenylglyoxal Hydrate

This procedure details the selenium dioxide oxidation of 4'-acetamidoacetophenone. This protocol is adapted from a well-established procedure for the oxidation of acetophenone.[1]

Reagents:

-

4'-Acetamidoacetophenone

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Water

Procedure:

-

Caution: Selenium compounds are toxic. All operations should be performed in a well-ventilated fume hood.

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1,4-dioxane, selenium dioxide (1.0 eq), and a small amount of water (e.g., for every 111g of SeO2, 20 mL of water is a good starting point).[1]

-

Heat the mixture to 50-60 °C and stir until the selenium dioxide has dissolved.

-

Add 4'-acetamidoacetophenone (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain reflux with vigorous stirring for 4 hours. A black precipitate of elemental selenium will form as the reaction progresses.[1]

-

After the reflux period, decant the hot solution to separate it from the precipitated selenium.

-

Remove the dioxane and water from the solution by distillation under reduced pressure.

-

To the resulting crude phenylglyoxal, add 3-4 volumes of hot water to facilitate the formation of the hydrate.[1]

-

Allow the solution to cool, which will induce the crystallization of 4-Acetamidophenylglyoxal hydrate.

-

Collect the crystalline product by filtration, wash with a small amount of cold water, and air dry.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4'-Aminoacetophenone | C₈H₉NO | 135.16 | 103-107 | Yellow crystalline solid |

| 4'-Acetamidoacetophenone | C₁₀H₁₁NO₂ | 177.20 | 166-170 | White to off-white solid |

| 4-Acetamidophenylglyoxal Hydrate | C₁₀H₁₁NO₄ | 209.20[1][2][3] | Not Reported | Crystalline solid (expected) |

Visualization of the Synthesis Workflow

The following diagram illustrates the overall synthetic workflow from the starting material to the final product.

Caption: Synthetic workflow for 4-Acetamidophenylglyoxal hydrate.

Reaction Mechanism

The key transformation in this synthesis is the Riley oxidation of the α-methyl group of the acetophenone derivative. The generally accepted mechanism for this reaction is depicted below.

Caption: Proposed mechanism for the Riley oxidation step.

This technical guide provides a solid foundation for the synthesis of 4-Acetamidophenylglyoxal hydrate. Researchers are encouraged to consult the cited literature for further details and to perform appropriate characterization of the final product to confirm its identity and purity.

References

An In-depth Technical Guide to the Reaction of 4-Acetamidophenylglyoxal Hydrate with Arginine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between 4-Acetamidophenylglyoxal hydrate and the guanidinium group of arginine residues. It details the reaction mechanism, summarizes key quantitative data, provides established experimental protocols, and illustrates the reaction's application in a biological context. This information is intended to support researchers in utilizing this reaction for protein modification, chemical probe development, and studying arginine's role in biological systems.

Core Reaction Mechanism

4-Acetamidophenylglyoxal hydrate, a derivative of phenylglyoxal, is an α-dicarbonyl compound that selectively reacts with the nucleophilic guanidinium group of arginine residues under mild physiological conditions (pH 7-9).[1] The reaction proceeds through the formation of a covalent adduct, leading to a stable modification of the arginine side chain.

The reaction typically results in a 1:1 adduct, where one molecule of 4-acetamidophenylglyoxal reacts with one arginine residue to form a dihydroxyimidazolidine derivative. Under certain conditions, a 2:1 adduct, known as the Takahashi adduct, can also be formed, involving two molecules of the glyoxal with a single arginine residue.[1] This modification neutralizes the positive charge of the arginine side chain, which can be a valuable tool for studying protein structure and function.

Caption: Reaction of 4-Acetamidophenylglyoxal with Arginine.

Quantitative Data Summary

While specific kinetic and yield data for 4-acetamidophenylglyoxal hydrate are not extensively published, data from the parent compound, phenylglyoxal (PGO), and its hydroxylated derivative (HPGO) provide valuable benchmarks.

Table 1: Reaction Kinetics Comparison

The reaction rate is highly dependent on pH and the specific phenylglyoxal derivative used. The following table compares the initial reaction rates of PGO and p-hydroxyphenylglyoxal (HPGO) with arginine compounds at pH 9.0.

| Reagent | Relative Initial Rate (vs. HPGO without borate) |

| Phenylglyoxal (PGO) | 15 to 20 times greater |

| p-Hydroxyphenylglyoxal (HPGO) | 1.0 |

| Phenylglyoxal (PGO) in borate buffer | 1.6 times greater (than HPGO in borate) |

(Data extrapolated from spectrophotometric analysis of PGO and HPGO)[2]

Table 2: Stoichiometry of Adduct Formation

The reaction can yield different adducts depending on the conditions.

| Stoichiometry (Glyoxal:Arginine) | Adduct Type | Predominant Conditions |

| 1:1 | Dihydroxyimidazolidine | Standard reaction conditions |

| 2:1 | Takahashi Adduct | Higher concentration of glyoxal, longer reaction times |

(Based on studies with PGO and OH-PGO using mass spectrometry)[3]

Table 3: Spectroscopic Data for Adduct Characterization

Mass spectrometry is a primary tool for confirming arginine modification. The modification results in a predictable mass increase in the modified peptide or protein.

| Modification | Adduct Type | Calculated Mass Increase (Da) for 4-Acetamidophenylglyoxal | Notes |

| 1:1 Adduct | C₁₀H₁₀N₂O₃ | +190.07 Da | Corresponds to the addition of one 4-acetamidophenylglyoxal molecule with the loss of two water molecules upon cyclization. |

| 2:1 Adduct | C₂₀H₁₈N₂O₅ | +378.12 Da | Corresponds to the addition of two 4-acetamidophenylglyoxal molecules with the loss of three water molecules. |

Note: The precise mass shifts observed in mass spectrometry may vary slightly from these calculated values due to hydration states or other minor modifications during analysis. For instance, modifications by the related compound methylglyoxal can result in mass increases of +54 Da (hydroimidazolone) or +72 Da (dihydroxyimidazolidine).[4][5]

NMR spectroscopy can also be employed to characterize the adduct, with expected shifts in the signals corresponding to the arginine side chain protons and carbons, and the appearance of new signals from the phenylglyoxal moiety.

Experimental Protocols

This section provides a general protocol for the modification of arginine residues in a peptide or protein using 4-acetamidophenylglyoxal hydrate.

Protocol: Arginine Modification of a Model Peptide

1. Materials and Reagents:

-

Model peptide containing arginine (e.g., 1 mg/mL stock solution)

-

4-Acetamidophenylglyoxal hydrate

-

Reaction Buffer: 100 mM sodium phosphate or sodium bicarbonate buffer, pH 8.0

-

Quenching Solution: Tris buffer or hydroxylamine solution

-

HPLC system for analysis and purification

-

Mass spectrometer for product verification

2. Reaction Procedure:

-

Dissolve the model peptide in the reaction buffer to a final concentration of 1 mg/mL.

-

Prepare a stock solution of 4-acetamidophenylglyoxal hydrate in the reaction buffer.

-

Add the 4-acetamidophenylglyoxal hydrate solution to the peptide solution to achieve a desired molar excess (e.g., 10- to 100-fold molar excess over arginine residues).

-

Incubate the reaction mixture at room temperature (22-25°C) for 1-2 hours.[1] The reaction progress can be monitored by taking aliquots at different time points.

-

(Optional) Quench the reaction by adding a quenching solution to consume excess glyoxal.

-

Analyze the reaction mixture using reverse-phase HPLC to separate the modified peptide from the unmodified peptide and reagents.

-

Confirm the identity of the modified peptide by collecting the corresponding HPLC peak and analyzing it via mass spectrometry to verify the expected mass increase.

-

Purify the modified peptide using preparative or semi-preparative HPLC.

Caption: General workflow for peptide modification.

Application in a Biological Signaling Context

The specific and covalent modification of arginine by phenylglyoxal derivatives makes them powerful tools for probing protein function in complex biological systems. A notable example is the study of the mitochondrial permeability transition pore (PTP).

The PTP is a protein complex in the inner mitochondrial membrane, and its opening is a key event in some forms of apoptosis. Arginine residues within PTP components are thought to act as "voltage sensors" that regulate the pore's opening and closing.[6]

Modification of these critical arginine residues by phenylglyoxal derivatives can either induce or suppress PTP opening, depending on the physicochemical properties (e.g., charge, hydrogen bonding capacity) of the specific derivative used.[3][6] For instance, negatively charged phenylglyoxals tend to induce PTP opening, leading to mitochondrial membrane depolarization and potentially triggering apoptosis. This application demonstrates how 4-acetamidophenylglyoxal hydrate and similar molecules can be used to investigate the functional role of specific amino acid residues in complex signaling pathways.

References

- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 2. (PDF) Modification of Permeability Transition Pore [research.amanote.com]

- 3. The Role of Protein Arginine Methylation as a Post-Translational Modification in Cellular Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand-selective modulation of the permeability transition pore by arginine modification. Opposing effects of p-hydroxyphenylglyoxal and phenylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modification of permeability transition pore arginine(s) by phenylglyoxal derivatives in isolated mitochondria and mammalian cells. Structure-function relationship of arginine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Acetamidophenylglyoxal Hydrate: A Technical Guide for Arginine-Specific Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidophenylglyoxal hydrate is a specialized research tool leveraged for the targeted chemical modification of proteins. As a derivative of phenylglyoxal, its utility lies in its high specificity for the guanidinium group of arginine residues. This selective reactivity allows researchers to probe the functional significance of arginine in protein structure, enzyme activity, and protein-protein interactions. The modification introduces a stable adduct, enabling a range of downstream applications from structural analysis to the development of novel bioconjugates. While specific literature on 4-Acetamidophenylglyoxal hydrate is limited, its chemical properties and applications can be largely inferred from extensive research on analogous phenylglyoxal compounds.

Chemical Properties and Mechanism of Action

4-Acetamidophenylglyoxal hydrate is an alpha-dicarbonyl compound. The presence of the phenyl ring enhances its reactivity and allows for specific interactions within protein microenvironments. The acetamido group at the para-position can modulate the electronic properties of the phenyl ring, potentially influencing its reactivity and specificity compared to unsubstituted phenylglyoxal.

The core mechanism of action involves the reaction of the two adjacent carbonyl groups with the guanidinium group of an arginine residue. This reaction proceeds through a series of intermediates to form a stable, cyclic dihydroxyimidazolidine adduct. This modification effectively neutralizes the positive charge of the arginine side chain and introduces a bulky substituent, which can be used to investigate the functional consequences of arginine modification.

Applications in Research

The primary application of 4-Acetamidophenylglyoxal hydrate is as a chemical probe for studying the role of arginine residues in proteins. Key research applications include:

-

Identification of Functionally Important Arginine Residues: By modifying arginine residues and assessing the impact on protein function (e.g., enzyme activity, binding affinity), researchers can identify critical arginine residues.

-

Protein Structure Probing: The accessibility of arginine residues to modification by 4-Acetamidophenylglyoxal hydrate can provide insights into protein folding and tertiary structure.

-

Development of Bioconjugates: While not as common as other bioconjugation strategies, phenylglyoxal derivatives can be used to link proteins to other molecules, such as affinity tags or therapeutic agents.

-

Proteomics and Chemical Biology: In conjunction with mass spectrometry, this reagent can be used to identify reactive arginine residues on a proteome-wide scale, providing insights into cellular signaling and metabolism.

Data Presentation

Due to the limited availability of quantitative data specifically for 4-Acetamidophenylglyoxal hydrate, the following tables summarize representative data for the reactivity of phenylglyoxal (PGO) and other dicarbonyl compounds with proteins, which can serve as a proxy.

Table 1: Reactivity of Phenylglyoxal with Arginine Residues in Model Proteins

| Protein | Number of Arginine Residues | Number of Reactive Arginines with PGO | Observations | Reference |

| Ribonuclease A | 4 | 2 | Rapid reaction, indicating accessible residues. | [1] |

| α-Chymotrypsin | 3 | 2 | Fairly rapid reaction. | [1] |

| Trypsin | 2 | 1 | One residue reacts fairly rapidly. | [1] |

| Lysozyme | 11 | Not specified | Rapid loss of lytic activity upon treatment. | [1] |

| Pepsin | 2 | 1 | Partial inactivation upon reaction. | [1] |

Table 2: Comparison of Arginine-Specific Reagents

| Reagent | Specificity for Arginine | Side Reactions | Notes | Reference |

| Phenylglyoxal (PGO) | High | Can react with N-terminal α-amino groups to a lesser extent. | Most specific among simple glyoxals. | [1] |

| Glyoxal (GO) | Moderate | Reacts with lysine residues to a significant extent. | Less specific than PGO. | [1] |

| Methylglyoxal (MGO) | Moderate | Reacts with lysine residues to a significant extent. | Less specific than PGO. | [1] |

| 1,2-Cyclohexanedione | High | Can generate complex mixtures. | Commonly used for arginine modification. | [2] |

Experimental Protocols

The following are generalized protocols for the use of phenylglyoxal derivatives in protein modification, which should be optimized for 4-Acetamidophenylglyoxal hydrate and the specific protein of interest.

Protocol 1: Modification of a Purified Protein

-

Protein Preparation: Dissolve the purified protein in a suitable buffer, typically a non-amine-containing buffer such as sodium phosphate or sodium bicarbonate, at a pH between 7.0 and 8.0. A common protein concentration is 1-5 mg/mL.

-

Reagent Preparation: Prepare a stock solution of 4-Acetamidophenylglyoxal hydrate in a compatible organic solvent (e.g., DMSO or ethanol) immediately before use.

-

Reaction: Add the 4-Acetamidophenylglyoxal hydrate stock solution to the protein solution to achieve the desired final concentration. Molar excesses of the reagent over the protein can range from 10-fold to 1000-fold, depending on the reactivity of the target arginine residues.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time, typically ranging from 30 minutes to several hours. The reaction progress can be monitored by functional assays or mass spectrometry.

-

Quenching and Purification: Stop the reaction by adding a quenching reagent such as an excess of a primary amine (e.g., Tris buffer) or by removing the excess reagent through dialysis, desalting columns, or buffer exchange.

-

Analysis: Analyze the modified protein using techniques such as SDS-PAGE, mass spectrometry (to confirm modification and identify modified residues), and functional assays.

Protocol 2: Identification of Modified Arginine Residues by Mass Spectrometry

-

Protein Modification and Digestion: Following the modification protocol above, the purified protein is subjected to in-solution or in-gel digestion with a protease that does not cleave at arginine, such as Lys-C. This is crucial to keep the modified arginine within a peptide for identification.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS data is searched against the protein sequence database, with a variable modification corresponding to the mass of the 4-Acetamidophenylglyoxal adduct on arginine residues specified. The mass of the dihydroxyimidazolidine adduct from 4-acetamidophenylglyoxal (C10H11NO3) would be an addition of 193.07 Da.

Mandatory Visualization

Caption: Experimental workflow for protein modification.

References

Technical Guide: Utilizing Dicarbonyl Compounds for the Study of Post-Translational Modifications with a Focus on Methylglyoxal

Audience: Researchers, scientists, and drug development professionals.

Methylglyoxal is a reactive metabolite formed as a byproduct of glycolysis.[1][2] Its accumulation, often referred to as dicarbonyl stress, is implicated in various pathological conditions, including diabetes and neurodegenerative diseases, primarily through the formation of advanced glycation end products (AGEs) on proteins.[3][4] Understanding the mechanisms and consequences of MGO-induced modifications is crucial for elucidating disease pathways and developing therapeutic interventions.

Data Presentation: MGO-Induced Post-Translational Modifications

The reaction of MGO with protein residues, primarily arginine and lysine, results in a variety of adducts with specific mass increases that can be detected by mass spectrometry.

| Target Residue | Adduct Name | Description | Mass Increase (Da) | Reference |

| Arginine | Dihydroxyimidazolidine | Initial reversible adduct with MGO. | +72.021 | [5] |

| Arginine | Hydroimidazolone (MG-H1) | A stable, irreversible adduct formed after dehydration of the dihydroxyimidazolidine intermediate. | +54.011 | [1][5] |

| Arginine | Nε-(carboxyethyl)arginine (CEA) | Formed from the hydrolysis of certain hydroimidazolone isomers. | +72.021 | [1] |

| Lysine | Nε-(carboxyethyl)lysine (CEL) | A stable, irreversible adduct formed on lysine residues. | +72.021 | [1] |

Experimental Protocols

This protocol describes the modification of a purified protein with MGO to generate glycated standards or to study the functional consequences of glycation.

Materials:

-

Purified protein of interest (e.g., Bovine Serum Albumin, Lysozyme)

-

Methylglyoxal (MGO) solution (e.g., 40% in water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium azide (NaN3)

-

Sterile, sealed incubation tubes

-

Incubator at 37°C

Procedure:

-

Prepare a stock solution of the protein of interest in PBS. A typical concentration is 10 mg/mL.[6]

-

Prepare a working solution of MGO. For example, to achieve a final concentration of 3 mM MGO for glycation, dilute the stock MGO solution in PBS.[6]

-

In a sterile tube, combine the protein solution with the MGO working solution. A typical reaction mixture might contain 10 mg/mL of protein and 0.5 mM to 5 mM of MGO.[6][7]

-

Add sodium azide to a final concentration of 0.02% to prevent microbial growth.[6][8]

-

As a negative control, prepare a similar sample without MGO, replacing the MGO volume with PBS.

-

Seal the tubes and incubate at 37°C in the dark for a period ranging from 24 hours to 21 days, depending on the desired level of modification.[7][8]

-

After incubation, the samples can be stopped by freezing or by purification methods like dialysis or size-exclusion chromatography to remove excess MGO.

This protocol outlines the steps for digesting a protein sample to prepare it for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Glycated protein sample (from Protocol 1 or biological extract)

-

Urea

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

-

Iodoacetamide (IAA) for alkylation

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer (50 mM, pH ~8)

-

Formic acid

Procedure:

-

Denaturation: Denature the protein sample by adding urea to a final concentration of 8 M.

-

Reduction: Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes, or by adding TCEP to a final concentration of 5 mM and incubating at 33°C for 30 minutes.[9]

-

Alkylation: Alkylate the free cysteine residues by adding IAA to a final concentration of 20-50 mM and incubating in the dark at room temperature for 30-60 minutes.[9]

-

Digestion:

-

Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.

-

Add trypsin at a protein-to-enzyme ratio of approximately 50:1 (w/w).

-

Incubate overnight at 37°C.

-

-

Quenching and Desalting:

-

Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

Reconstitution: Reconstitute the dried peptides in a solution suitable for LC-MS/MS analysis, typically 0.1% formic acid in water.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

General Parameters:

-

Column: C18 reversed-phase column.

-

Mobile Phases:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient: A shallow gradient of increasing mobile phase B is used to elute the peptides.

-

Mass Spectrometry Mode: Data-dependent acquisition (DDA) is commonly used. The instrument acquires a full MS scan followed by several MS/MS scans of the most intense precursor ions.

-

Data Analysis:

-

The raw data is processed using proteomics software (e.g., MaxQuant, Proteome Discoverer, Mascot).

-

The software searches the MS/MS spectra against a protein sequence database.

-

Variable modifications corresponding to the mass shifts of MGO adducts (e.g., +54.011 Da on Arginine) must be included in the search parameters.[1]

-

Visualizations

Caption: Reaction of methylglyoxal with an arginine residue.

Caption: Experimental workflow for identifying MGO-induced PTMs.

References

- 1. mdpi.com [mdpi.com]

- 2. Methylglyoxal-derived posttranslational arginine modifications are abundant histone marks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Fructose and methylglyoxal-induced glycation alters structural and functional properties of salivary proteins, albumin and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Solubility of 4-Acetamidophenylglyoxal Hydrate in Aqueous Buffers

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, manufacturability, and formulation development. 4-Acetamidophenylglyoxal hydrate, a compound of interest in pharmaceutical research, requires a thorough understanding of its solubility characteristics in various aqueous buffer systems that mimic physiological pH conditions. This technical guide outlines a systematic approach to determining the equilibrium solubility of 4-Acetamidophenylglyoxal hydrate.

Physicochemical Properties of 4-Acetamidophenylglyoxal Hydrate

A summary of the known physicochemical properties of 4-Acetamidophenylglyoxal hydrate is presented in Table 1. These parameters are essential for designing relevant solubility studies and for the interpretation of results.

Table 1: Physicochemical Properties of 4-Acetamidophenylglyoxal Hydrate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.2 g/mol | [1] |

| XLogP3 | 1.035 | [1] |

| Predicted Density | 1.399 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 468.4 ± 35.0 °C | [1] |

| Predicted Flash Point | 247 °C | [1] |

Experimental Protocol for Equilibrium Solubility Determination

The following protocol describes the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.

Materials and Reagents

-

4-Acetamidophenylglyoxal hydrate (of known purity)

-

Phosphate buffer solutions (e.g., pH 5.8, 6.8, 7.4)

-

Acetate buffer solutions (e.g., pH 4.5)

-

Hydrochloric acid (HCl) solution (for pH 1.2)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Other organic solvents as required for the analytical method

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

Equipment

-

Analytical balance

-

pH meter

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Vials and appropriate closures

Experimental Procedure

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4). Verify the pH of each buffer solution using a calibrated pH meter.

-

Sample Preparation: Accurately weigh an excess amount of 4-Acetamidophenylglyoxal hydrate into separate vials for each buffer solution. The amount should be sufficient to ensure that a saturated solution is achieved and that solid material remains at equilibrium.

-

Equilibration: Add a known volume of the respective buffer solution to each vial. Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed that allows for thorough mixing without creating a vortex. The equilibration time should be sufficient to reach equilibrium, which should be determined by preliminary experiments (typically 24-72 hours).

-

Sample Collection and Preparation: After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid. Allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Sample Dilution: Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of dissolved 4-Acetamidophenylglyoxal hydrate.

-

Data Analysis: Calculate the solubility of 4-Acetamidophenylglyoxal hydrate in each buffer solution based on the measured concentration and the dilution factor.

Data Presentation

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

Table 2: Template for Reporting Solubility Data of 4-Acetamidophenylglyoxal Hydrate

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| HCl | 1.2 | 25 | |||

| Acetate | 4.5 | 25 | |||

| Phosphate | 6.8 | 25 | |||

| Phosphate | 7.4 | 25 | |||

| HCl | 1.2 | 37 | |||

| Acetate | 4.5 | 37 | |||

| Phosphate | 6.8 | 37 | |||

| Phosphate | 7.4 | 37 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 4-Acetamidophenylglyoxal hydrate.

Caption: Workflow for solubility determination.

Factors Influencing Aqueous Solubility

The solubility of a compound like 4-Acetamidophenylglyoxal hydrate is influenced by several factors. The diagram below illustrates these key relationships.

Caption: Key factors affecting solubility.

Conclusion

This technical guide provides a robust framework for researchers to systematically determine the aqueous solubility of 4-Acetamidophenylglyoxal hydrate. By following the detailed experimental protocol and considering the influential factors outlined, researchers can generate high-quality, reliable data essential for the advancement of their drug development programs. The provided templates and diagrams serve as valuable tools for planning experiments, recording data, and understanding the fundamental principles governing the solubility of this compound.

References

Stability of 4-Acetamidophenylglyoxal Hydrate in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential stability characteristics of 4-Acetamidophenylglyoxal hydrate in solution. Due to the limited availability of direct stability data for this specific molecule, this document extrapolates information from the known chemical behavior of its core functional moieties: the acetamido group, the phenylglyoxal core, and its hydrated form. The guide outlines potential degradation pathways, proposes detailed experimental protocols for stability assessment, and furnishes visual diagrams to illustrate key concepts and workflows. This information is intended to support researchers and drug development professionals in designing and executing robust stability studies.

Introduction

4-Acetamidophenylglyoxal hydrate is a molecule of interest in various research and development sectors. Understanding its stability in solution is paramount for ensuring the integrity, efficacy, and safety of any formulation or experimental system in which it is utilized. The molecule's structure, featuring an acetamido group and a hydrated glyoxal attached to a phenyl ring, suggests potential susceptibility to hydrolysis and other degradation reactions. This guide provides a framework for investigating these potential instabilities.

Predicted Chemical Stability and Potential Degradation Pathways

Based on the functional groups present in 4-Acetamidophenylglyoxal hydrate, several degradation pathways can be anticipated in solution. The stability is expected to be significantly influenced by pH, temperature, light, and the presence of oxidative agents.

Hydrolytic Degradation

Acid and Base Catalyzed Hydrolysis: The acetamido group is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-aminophenylglyoxal and acetic acid. This is a common degradation pathway for many pharmaceutical compounds containing amide linkages. The glyoxal moiety itself can also undergo reactions, though the hydrate form is generally more stable than the anhydrous α-dicarbonyl.

-

Acidic Conditions: Under acidic conditions, the amide bond can be hydrolyzed.

-

Basic Conditions: In alkaline solutions, saponification of the amide can occur.

Oxidative Degradation

The aldehyde group in the glyoxal moiety is susceptible to oxidation, which could lead to the formation of the corresponding carboxylic acid derivative, 4-acetamidophenylglyoxylic acid. The presence of oxidizing agents or exposure to atmospheric oxygen, potentially catalyzed by metal ions, could facilitate this degradation.

Photodegradation

Aromatic compounds can be susceptible to photodegradation. The extent of this degradation will depend on the absorption spectrum of the molecule and the intensity and wavelength of the light source.

A logical workflow for investigating these potential degradation pathways is essential for a comprehensive stability analysis.

In-Depth Technical Guide: 4-Acetamidophenylglyoxal Hydrate

CAS Number: 16267-10-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Acetamidophenylglyoxal hydrate, a chemical compound with potential applications in research and development. This document collates available data on its chemical properties and provides a framework for its further investigation, acknowledging the current limitations in publicly accessible, in-depth experimental and biological data.

Chemical and Physical Properties

4-Acetamidophenylglyoxal hydrate, also known as N-(4-oxaldehydoylphenyl)acetamide hydrate, is a hydrated aldehyde derivative.[1] The following table summarizes its key chemical and physical properties based on available data.

| Property | Value | Source |

| CAS Number | 16267-10-0 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |

| Molecular Weight | 209.1986 g/mol | [1] |

| Synonyms | N-(4-oxaldehydoylphenyl)acetamide hydrate | [1] |

| Boiling Point | 484.7°C at 760 mmHg | [1] |

| Flash Point | 247°C | [1] |

| Vapor Pressure | 3.29E-10mmHg at 25°C | [1] |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and specific biological assays of 4-Acetamidophenylglyoxal hydrate are not extensively documented in readily available scientific literature. However, a general workflow for the characterization of such a compound would typically involve the following stages.

General Characterization Workflow

-

Synthesis and Purification:

-

While a specific, detailed synthesis protocol for this compound is not publicly available, related structures are often synthesized through the oxidation of corresponding acetophenones.

-

Purification would likely involve standard techniques such as recrystallization or column chromatography to achieve the desired purity, typically monitored by Thin Layer Chromatography (TLC).

-

-

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical to confirm the chemical structure, identifying the number and environment of protons and carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups such as the amide, carbonyls, and aromatic ring.

-

-

Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, often using a UV detector.

-

Elemental Analysis: To confirm the elemental composition (C, H, N).

-

Biological Activity Screening

Given the presence of the glyoxal moiety, a reactive dicarbonyl, this compound could be investigated for a range of biological activities. A general screening approach is outlined below.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a chemical compound.

Potential Signaling Pathways and Mechanism of Action

Currently, there is no specific information in the public domain detailing the signaling pathways modulated by 4-Acetamidophenylglyoxal hydrate or its precise mechanism of action. The presence of the acetamide group, seen in drugs like Acetaminophen, and the reactive glyoxal group suggests potential for various biological interactions. For instance, α-oxoaldehydes are known to interact with nucleophilic residues in proteins and can be involved in cellular signaling and stress responses. However, without experimental data, any discussion of its mechanism of action remains speculative.

Conclusion

4-Acetamidophenylglyoxal hydrate (CAS: 16267-10-0) is a chemical compound with defined physical and chemical properties. While detailed experimental protocols and biological activity data are not widely available, this guide provides a foundational understanding and a potential workflow for researchers interested in investigating this molecule further. Future research is necessary to elucidate its synthesis, biological activity, and potential therapeutic applications.

References

Unveiling the Physicochemical Properties of 4-Acetamidophenylglyoxal Hydrate

For Immediate Release – This technical guide provides an in-depth analysis of the molecular characteristics of 4-Acetamidophenylglyoxal hydrate, a compound of interest in contemporary chemical and pharmaceutical research. The focus of this paper is to establish a foundational understanding of its molecular weight through precise calculations based on its chemical formula and the standard atomic weights of its constituent elements.

Molecular Structure and Formula

4-Acetamidophenylglyoxal hydrate is identified by the chemical formula C₁₀H₁₁NO₄.[1] This formula indicates that the compound is a hydrate, incorporating a molecule of water within its structure. The anhydrous part of the molecule, 4-Acetamidophenylglyoxal, has the formula C₁₀H₉NO₃. The inclusion of a water molecule is critical for determining the compound's overall molecular weight and influences its physicochemical properties, such as solubility and crystal structure.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for 4-Acetamidophenylglyoxal hydrate is detailed below, utilizing the standard atomic weights for Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 11 | 1.008[2][3][4] | 11.088 |

| Nitrogen | N | 1 | 14.007[5][6][7] | 14.007 |

| Oxygen | O | 4 | 15.999[8][9][10][11] | 63.996 |

| Total | 209.201 |

Based on this, the molecular weight of 4-Acetamidophenylglyoxal hydrate is approximately 209.20 g/mol .[1]

Further Research and Context

While this guide establishes the molecular weight of 4-Acetamidophenylglyoxal hydrate, the broader scope of research for professionals in drug development and chemical sciences requires contextual information regarding its use in experimental settings. To fulfill the request for detailed experimental protocols and signaling pathway diagrams, further specifics on the compound's application are necessary.

For instance, if 4-Acetamidophenylglyoxal hydrate is utilized as an inhibitor in a specific enzymatic pathway, the following visualizations and experimental details would be pertinent:

1. Experimental Workflow Diagram: A diagram illustrating the steps from compound preparation to data analysis in an enzyme inhibition assay.

2. Signaling Pathway Diagram: A hypothetical pathway where 4-Acetamidophenylglyoxal hydrate acts as an inhibitor.

To provide a comprehensive technical whitepaper, researchers and professionals are encouraged to supply the specific biological or chemical context in which 4-Acetamidophenylglyoxal hydrate is being investigated. With this information, detailed experimental methodologies and relevant pathway diagrams can be accurately generated.

References

- 1. echemi.com [echemi.com]

- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. quora.com [quora.com]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. What is the atomic mass of nitrogen? [unacademy.com]

- 7. Nitrogen - Wikipedia [en.wikipedia.org]

- 8. princeton.edu [princeton.edu]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 11. quora.com [quora.com]

A Technical Guide to the Application of 4-Acetamidophenylglyoxal Hydrate in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Arginine in Protein Function and Drug Discovery

Arginine, with its unique guanidinium group, is a critical amino acid residue involved in a multitude of biological processes. Its ability to form multiple hydrogen bonds makes it fundamental to protein structure, enzyme catalysis, and protein-protein interactions.[1][2] The post-translational modification of arginine residues can significantly impact protein function and is implicated in various disease states. Consequently, the development of chemical tools to selectively target and quantify the reactivity of arginine residues within the proteome is of paramount importance for both basic research and therapeutic development.

This technical guide focuses on the potential applications of 4-Acetamidophenylglyoxal hydrate, a phenylglyoxal derivative, as a chemical probe for the quantitative analysis of arginine reactivity in complex biological samples. Phenylglyoxal and its analogues are well-established reagents that selectively modify the guanidinium group of arginine residues under mild physiological conditions.[1][3][4] By incorporating an acetamido group, 4-Acetamidophenylglyoxal hydrate offers distinct chemical properties that can be leveraged for advanced proteomic workflows. This guide will provide an in-depth overview of the underlying chemistry, experimental protocols, data analysis strategies, and potential applications in drug discovery.

Chemical Principles: The Reaction of 4-Acetamidophenylglyoxal Hydrate with Arginine

The core of this proteomic strategy lies in the specific covalent reaction between the dicarbonyl group of 4-Acetamidophenylglyoxal hydrate and the guanidinium side chain of arginine. This reaction, characteristic of phenylglyoxal compounds, results in the formation of a stable cyclic adduct.[1]

The reaction proceeds under mild conditions (pH 7-9 and 25-37°C), making it suitable for studying proteins in their native or near-native states.[1] The acetamido group at the para position of the phenyl ring can influence the reagent's solubility, stability, and reactivity profile compared to unsubstituted phenylglyoxal.

To enable enrichment and identification by mass spectrometry, 4-Acetamidophenylglyoxal hydrate can be synthesized with a bioorthogonal handle, such as an azide or alkyne group. This allows for the subsequent attachment of a reporter tag (e.g., biotin) via click chemistry.[5][6]

Quantitative Proteomics Workflow: Activity-Based Protein Profiling (ABPP)

A powerful application of 4-Acetamidophenylglyoxal hydrate is in activity-based protein profiling (ABPP), a chemoproteomic strategy to assess the functional state of enzymes and other proteins on a global scale. The general workflow for quantitative arginine reactivity profiling is as follows:

Caption: Workflow for quantitative arginine reactivity profiling.

Experimental Protocols

3.1.1. Cell Lysis and Protein Quantification

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer or via sonication in a suitable lysis buffer.[7]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA protein assay kit.[7]

3.1.2. Protein Labeling with 4-Acetamidophenylglyoxal Hydrate Probe

-

Dilute the protein lysate to a final concentration of 1-2 mg/mL.

-

Add the 4-Acetamidophenylglyoxal hydrate probe (with a bioorthogonal handle) to a final concentration of 10-100 µM.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.[7]

3.1.3. Click Chemistry and Enrichment

-

Prepare the click chemistry reaction mixture containing a biotin-azide or biotin-alkyne tag, copper(II) sulfate, a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).

-

Add the click chemistry mixture to the labeled protein lysate and incubate for 1 hour at room temperature.

-

Enrich the biotinylated proteins using streptavidin-conjugated beads. Incubate the lysate with the beads for 1-2 hours at 4°C.

-

Wash the beads extensively to remove non-specifically bound proteins.

3.1.4. On-bead Digestion and Mass Spectrometry

-

Resuspend the streptavidin beads in a digestion buffer containing trypsin.

-

Incubate overnight at 37°C to digest the enriched proteins.

-

Collect the supernatant containing the tryptic peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation and Analysis

Quantitative data from ABPP experiments can be presented in tables to highlight changes in arginine reactivity between different conditions.

Table 1: Example of Quantitative Arginine Reactivity Data

| Protein | Gene | Uniprot ID | Peptide Sequence | Arginine Position | Fold Change (Treatment/Control) | p-value |

| Pyruvate kinase | PKM | P14618 | IIAENHR | 43 | 3.2 | <0.01 |

| Lactate dehydrogenase A | LDHA | P00338 | VIGSGNFNTAR | 171 | 2.8 | <0.01 |

| Creatine kinase B-type | CKB | P12277 | LGTDDQIYATR | 341 | -2.5 | <0.05 |

| Eukaryotic initiation factor 4A-I | EIF4A1 | P60842 | VVLDEADR | 168 | 4.1 | <0.001 |

This table presents hypothetical data based on findings for a similar phenylglyoxal probe.[8]

Data Analysis Pipeline:

Caption: Data analysis pipeline for quantitative proteomics.

Raw mass spectrometry data files are processed using software such as Proteome Discoverer.[7] Peptides are identified by searching against a protein database (e.g., UniProt). Carbamidomethylation of cysteine is typically set as a fixed modification, while oxidation of methionine and the modification of arginine by 4-Acetamidophenylglyoxal hydrate are set as variable modifications.[7] Quantification can be performed using label-free methods or by incorporating stable isotope labeling.

Applications in Drug Development and Discovery

The ability to globally profile arginine reactivity has significant implications for drug development.

-

Target Identification and Validation: Identifying hyperreactive arginines in disease-relevant proteins can uncover novel therapeutic targets.[8] For example, a hyperreactive arginine in the active site of an enzyme could be a target for a covalent inhibitor.

-

Mechanism of Action Studies: This approach can be used to understand how a drug interacts with its target and to identify off-target effects by monitoring changes in arginine reactivity across the proteome.

-

Biomarker Discovery: Changes in the reactivity of specific arginine residues may serve as biomarkers for disease diagnosis, prognosis, or response to therapy.

-

Covalent Drug Design: The identification of functionally important and reactive arginines can guide the design of targeted covalent inhibitors.

Conclusion

4-Acetamidophenylglyoxal hydrate represents a promising chemical tool for the in-depth investigation of arginine's role in cellular processes. By leveraging the principles of chemoproteomics and advanced mass spectrometry, researchers can gain unprecedented insights into the functional landscape of the proteome. The methodologies and applications outlined in this guide provide a framework for utilizing this and similar reagents to accelerate biological discovery and the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 8. PXD059194 - Quantitative reactivity profiling of functional arginines in the human proteome - OmicsDI [omicsdi.org]

In-depth Technical Guide on 4-Acetamidophenylglyoxal Hydrate: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Always refer to the official SDS from a certified supplier before handling this chemical.

Introduction

4-Acetamidophenylglyoxal hydrate is a chemical compound with potential applications in research and drug development. A thorough understanding of its safety profile and proper handling procedures is paramount for any professional working with this substance. This guide provides a consolidated overview of its known hazards, handling protocols, and available physicochemical data.

Hazard Identification and Classification

4-Acetamidophenylglyoxal hydrate is classified as harmful if swallowed. It is crucial to avoid ingestion and minimize exposure through other routes.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physicochemical Properties

A summary of the available quantitative data for 4-Acetamidophenylglyoxal hydrate is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | Echemi[1] |

| Molecular Weight | 209.2 g/mol | Echemi[1] |

| Melting Point | 97 - 100 °C | Sigma-Aldrich[2] |

| Boiling Point | 306 - 309 °C at 35 hPa | Sigma-Aldrich[2] |

| Density (Predicted) | 1.399 ± 0.06 g/cm³ | Echemi[1] |

| Flash Point (Predicted) | 247 °C | Echemi[1] |

| Vapor Pressure (Predicted) | 3.29E-10 mmHg at 25°C | Echemi[1] |

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of personnel and the integrity of the compound.

Handling:

-

Work in a well-ventilated area to avoid inhalation of dust or vapors.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Prevent the formation of dust and aerosols.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

-

If Swallowed: Rinse mouth with water. Immediately call a poison control center or seek medical attention.

-

If on Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

Experimental Protocols

Signaling Pathways and Mechanism of Action

Information regarding the interaction of 4-Acetamidophenylglyoxal hydrate with specific signaling pathways or its precise mechanism of action in biological systems is not currently available in published literature. Therefore, diagrams for signaling pathways or experimental workflows cannot be provided at this time.

Toxicological Information

Logical Relationship for Safe Handling

The following diagram illustrates the logical workflow for ensuring safe handling of 4-Acetamidophenylglyoxal hydrate.

References

Spectroscopic Profile of 4-Acetamidophenylglyoxal Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 4-Acetamidophenylglyoxal hydrate. Due to the limited availability of direct experimental data in the public domain for this specific compound, this document leverages spectroscopic data from structurally analogous compounds, namely 4-acetamidobenzaldehyde and phenylglyoxal hydrate, to predict its characteristic spectral features. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development by providing a foundational understanding of the expected spectroscopic behavior of 4-Acetamidophenylglyoxal hydrate, alongside detailed, generalized experimental protocols for its characterization.

Introduction

4-Acetamidophenylglyoxal hydrate is a molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. The 4-acetamido group is a common feature in many pharmaceuticals, while the glyoxal hydrate moiety offers potential for various chemical interactions. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the study of its interactions with biological targets. This guide presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 4-Acetamidophenylglyoxal hydrate. These predictions are based on the analysis of spectroscopic data from 4-acetamidobenzaldehyde and phenylglyoxal hydrate.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Acetamidophenylglyoxal Hydrate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -CH(OH)₂ | ~ 5.5 - 6.0 | Singlet | 1H | Chemical shift can be solvent-dependent and may exchange with D₂O. |

| Aromatic (ortho to glyoxal) | ~ 7.8 - 8.0 | Doublet | 2H | |

| Aromatic (ortho to acetamido) | ~ 7.6 - 7.8 | Doublet | 2H | |

| -NH | ~ 9.5 - 10.5 | Singlet | 1H | Broad signal, may exchange with D₂O. |

| -CH₃ | ~ 2.1 - 2.3 | Singlet | 3H | |

| -OH (hydrate) | Variable | Broad Singlet | 2H | Often exchanges with residual water in the solvent. |

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Acetamidophenylglyoxal Hydrate

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (amide) | ~ 168 - 170 | |

| C=O (keto) | ~ 190 - 195 | In equilibrium with the hydrated form. |

| -C(OH)₂ | ~ 90 - 95 | Characteristic of the hydrated glyoxal. |

| Aromatic (quaternary, C-glyoxal) | ~ 135 - 140 | |

| Aromatic (quaternary, C-acetamido) | ~ 140 - 145 | |

| Aromatic CH | ~ 118 - 132 | Multiple signals expected. |

| -CH₃ | ~ 24 - 26 |

Solvent: DMSO-d₆

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for 4-Acetamidophenylglyoxal Hydrate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydrate) | 3200 - 3500 | Strong, Broad |

| N-H Stretch (amide) | ~ 3300 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2800 - 3000 | Weak |

| C=O Stretch (keto) | ~ 1680 - 1700 | Strong |

| C=O Stretch (amide I) | ~ 1660 - 1680 | Strong |

| N-H Bend (amide II) | ~ 1530 - 1550 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O Stretch (hydrate) | 1000 - 1100 | Strong |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z Peaks for 4-Acetamidophenylglyoxal Hydrate (ESI-MS)

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 210.07 | For the hydrated form (C₁₀H₁₁NO₄). |

| [M-H₂O+H]⁺ | 192.06 | For the anhydrous form (C₁₀H₉NO₃). |

| [M+Na]⁺ | 232.05 | For the hydrated form. |

| [M-H₂O+Na]⁺ | 214.04 | For the anhydrous form. |

| Fragment | 150.06 | Loss of the glyoxal hydrate moiety. |

| Fragment | 108.06 | Further fragmentation of the acetamidophenyl group. |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.